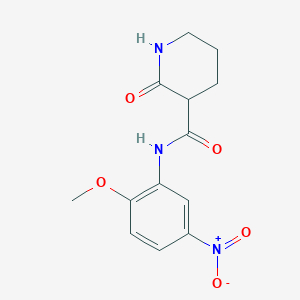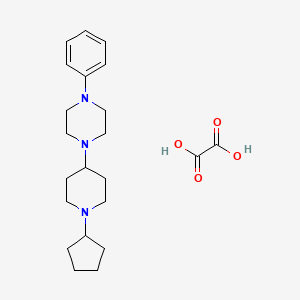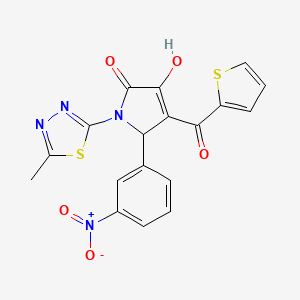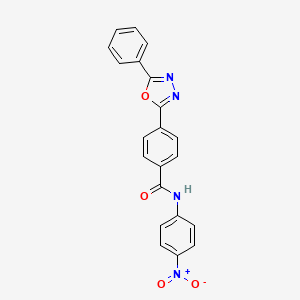
N-(2-methoxy-5-nitrophenyl)-2-oxo-3-piperidinecarboxamide
説明
N-(2-methoxy-5-nitrophenyl)-2-oxo-3-piperidinecarboxamide, commonly known as MNPA, is a chemical compound with potential applications in scientific research. This compound belongs to the piperidinecarboxamide family and has a molecular weight of 324.3 g/mol. MNPA is a yellow crystalline powder that is soluble in organic solvents such as DMSO and DMF.
作用機序
MNPA inhibits the activity of DAT by binding to the transporter and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the brain depending on the location of the synapse. MNPA has been shown to have a high affinity for DAT, meaning that it binds tightly to the transporter and is able to inhibit its activity at low concentrations.
Biochemical and Physiological Effects:
The effects of MNPA on the brain depend on the location of the synapse and the concentration of dopamine in the synaptic cleft. In general, an increase in dopamine levels can lead to increased activity in the brain, which can have both positive and negative effects. MNPA has been shown to increase locomotor activity in mice, indicating that it has a stimulant effect on the brain. MNPA has also been shown to increase the release of dopamine in the nucleus accumbens, which is a region of the brain associated with reward and pleasure.
実験室実験の利点と制限
One advantage of using MNPA in lab experiments is its high selectivity for DAT. This means that it can be used to study the role of dopamine specifically in the brain, without affecting other neurotransmitters. However, one limitation of using MNPA is its potential toxicity. MNPA has been shown to be toxic to some cell types in vitro, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on MNPA. One direction is to investigate the effects of MNPA on other neurotransmitter systems in the brain. Another direction is to study the long-term effects of MNPA on the brain, including its potential for addiction and abuse. Finally, MNPA could be used as a starting point for the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and addiction.
科学的研究の応用
MNPA has potential applications in scientific research, particularly in the field of neuroscience. MNPA has been shown to selectively inhibit the activity of the dopamine transporter (DAT) in the brain. DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the level of dopamine in the brain. MNPA has been shown to be a potent and selective inhibitor of DAT, making it a valuable tool for studying the role of dopamine in the brain.
特性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-oxopiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-21-11-5-4-8(16(19)20)7-10(11)15-13(18)9-3-2-6-14-12(9)17/h4-5,7,9H,2-3,6H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFYOBYYOJJASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332161 | |
| Record name | N-(2-methoxy-5-nitrophenyl)-2-oxopiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
363591-09-7 | |
| Record name | N-(2-methoxy-5-nitrophenyl)-2-oxopiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B3972870.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B3972901.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3972902.png)
![1-(2-methoxyphenyl)-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972910.png)

![3-[1-(2-morpholin-4-ylbenzoyl)piperidin-4-yl]phenol](/img/structure/B3972921.png)
![N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B3972925.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3972954.png)
![4-{[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B3972960.png)
![1-acetyl-17-(2,4-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3972968.png)
![6-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B3972969.png)

